2-Fluoro-1,4-dimethylbenzene 2-Fluoro-1,4-dimethylbenzene
Brand Name: Vulcanchem
CAS No.: 696-01-5
VCID: VC2357444
InChI: InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
SMILES: CC1=CC(=C(C=C1)C)F
Molecular Formula: C8H9F
Molecular Weight: 124.15 g/mol

2-Fluoro-1,4-dimethylbenzene

CAS No.: 696-01-5

Cat. No.: VC2357444

Molecular Formula: C8H9F

Molecular Weight: 124.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1,4-dimethylbenzene - 696-01-5

Specification

CAS No. 696-01-5
Molecular Formula C8H9F
Molecular Weight 124.15 g/mol
IUPAC Name 2-fluoro-1,4-dimethylbenzene
Standard InChI InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Standard InChI Key WJAVYWPXOXAOBS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)F
Canonical SMILES CC1=CC(=C(C=C1)C)F

Introduction

Basic Information and Chemical Identity

2-Fluoro-1,4-dimethylbenzene, also known as 2-fluoro-p-xylene or 2,5-dimethylfluorobenzene, is a fluorinated derivative of p-xylene. The compound is identified by the CAS registry number 696-01-5 and has a molecular formula of C8H9F. The molecular structure consists of a benzene ring with two methyl substituents at para positions (1,4) and a fluorine atom at the ortho position (2).

The basic chemical identity parameters of the compound are summarized in the following table:

ParameterValue
CAS Number696-01-5
Molecular FormulaC8H9F
Molecular Weight124.15 g/mol
IUPAC Name2-fluoro-1,4-dimethylbenzene
Standard InChIInChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Standard InChIKeyWJAVYWPXOXAOBS-UHFFFAOYSA-N

The presence of the fluorine atom significantly influences the compound's chemical behavior compared to its non-fluorinated analog, making it an interesting subject for chemical and biological studies.

Physical and Chemical Properties

The physical and chemical properties of 2-Fluoro-1,4-dimethylbenzene are largely determined by its aromatic character and the electronic effects introduced by the fluorine substituent. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring through inductive effects, while also contributing electron density through resonance effects.

The compound exists as a liquid at room temperature and standard pressure, with physical properties similar to other substituted benzenes. It is generally soluble in common organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide, but shows limited solubility in water due to its predominantly hydrophobic nature.

Synthesis Methods

The synthesis of 2-Fluoro-1,4-dimethylbenzene can be accomplished through various synthetic routes, with electrophilic aromatic substitution reactions being a common approach. The most frequently employed method involves the fluorination of 1,4-dimethylbenzene (p-xylene) using appropriate fluorinating agents.

Fluorination of p-Xylene

One standard approach employs fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under carefully controlled conditions. The reaction can be represented as follows:

1,4-dimethylbenzene + Fluorinating agent → 2-Fluoro-1,4-dimethylbenzene

The regioselectivity of this reaction is influenced by the directing effects of the existing methyl groups, which typically favor substitution at the ortho position relative to one of the methyl groups.

Alternative Synthetic Routes

Alternative synthetic pathways may include:

  • Direct fluorination of p-xylene using elemental fluorine (F2) in appropriate solvents, though this method requires specialized handling due to the high reactivity of F2.

  • Halogen exchange reactions (Halex reactions) starting from chlorinated or brominated derivatives of p-xylene.

  • Directed ortho-metalation strategies followed by reaction with an electrophilic fluorine source.

Each of these methods presents different advantages and challenges in terms of yield, selectivity, and practicality for scale-up purposes.

Chemical Reactions

2-Fluoro-1,4-dimethylbenzene participates in several types of chemical reactions, with reactivity patterns influenced by both the aromatic system and the fluorine substituent.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the fluorine atom, 2-Fluoro-1,4-dimethylbenzene can undergo further electrophilic aromatic substitution reactions. The regioselectivity is controlled by the combined directing effects of the fluorine and methyl substituents. Typical reactions include:

  • Nitration: Reaction with nitric acid/sulfuric acid mixtures to introduce nitro groups

  • Sulfonation: Reaction with sulfuric acid to introduce sulfonic acid groups

  • Halogenation: Reaction with halogens (Cl2, Br2) to introduce additional halogen substituents

Nucleophilic Aromatic Substitution

The presence of the fluorine atom can activate the aromatic ring toward nucleophilic aromatic substitution, particularly if the reaction conditions are appropriate. This reactivity can be utilized for introducing various functional groups by displacing the fluorine atom.

Side-Chain Functionalization

The methyl groups in 2-Fluoro-1,4-dimethylbenzene can undergo various functionalization reactions, independent of the aromatic ring chemistry:

  • Radical bromination of the methyl groups

  • Oxidation to carboxylic acid derivatives

  • Deprotonation followed by electrophilic trapping

These side-chain reactions provide additional pathways for derivatization and increase the versatility of this compound as a synthetic building block.

Applications

2-Fluoro-1,4-dimethylbenzene finds applications across multiple disciplines, reflecting the growing importance of fluorinated compounds in contemporary chemistry and materials science.

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis, particularly for the preparation of more complex fluorinated aromatic compounds. The strategic positioning of the fluorine atom and the two methyl groups provides multiple sites for further functionalization, making it useful in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Pharmaceutical Intermediates

In pharmaceutical research and development, 2-Fluoro-1,4-dimethylbenzene serves as a precursor for the synthesis of drug candidates. The fluorine atom is often incorporated into drug molecules to enhance metabolic stability, bioavailability, and binding selectivity to target proteins.

Materials Science

The compound and its derivatives have potential applications in materials science, particularly in the development of liquid crystals, polymers, and electronic materials. The fluorine substituent can impart unique properties such as increased thermal stability, enhanced chemical resistance, and modified optical properties.

Biological Activity

One of the most promising aspects of 2-Fluoro-1,4-dimethylbenzene lies in the biological activities exhibited by its derivatives. Research has shown that compounds synthesized from this base structure demonstrate significant biological effects, particularly anticancer properties.

Anticancer Properties

Derivatives of 2-Fluoro-1,4-dimethylbenzene have exhibited cytotoxic effects against various cancer cell lines. While the specific mechanisms of action may vary depending on the exact structural modifications, common pathways include:

  • Inhibition of cell proliferation

  • Induction of apoptosis (programmed cell death)

  • Interference with specific cellular signaling pathways

These findings highlight the potential of this compound and its derivatives in the development of novel anticancer agents.

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the unique properties of 2-Fluoro-1,4-dimethylbenzene requires comparing it with structurally related compounds, particularly its non-fluorinated counterpart and other fluorinated isomers.

Comparison with 1,4-Dimethylbenzene (p-Xylene)

2-Fluoro-1,4-dimethylbenzene differs from p-xylene primarily due to the presence of the fluorine atom, which significantly influences its chemical reactivity. Specific differences include:

  • Enhanced reactivity in electrophilic substitution reactions at positions influenced by the fluorine atom

  • Different physical properties, including boiling point, melting point, and solubility

  • Unique spectroscopic characteristics, particularly in NMR spectroscopy where the fluorine atom introduces specific coupling patterns

Comparison with Other Fluorinated Isomers

Other fluorinated isomers of dimethylbenzene, such as 2-fluoro-1,3-dimethylbenzene and 4-fluoro-1,2-dimethylbenzene, exhibit different properties and reactivities based on their fluorine positioning. These differences arise from the varying electronic and steric environments created by the different arrangements of substituents on the benzene ring.

Structure-Property Relationships

The following table summarizes key differences between 2-Fluoro-1,4-dimethylbenzene and related compounds:

CompoundKey Structural FeatureDistinctive Properties
2-Fluoro-1,4-dimethylbenzeneFluorine at position 2, methyl groups at positions 1 and 4Enhanced reactivity in electrophilic substitution; potential biological activity
1,4-Dimethylbenzene (p-Xylene)Methyl groups at positions 1 and 4, no fluorineHigher reactivity toward electrophiles; different physical properties
Other fluorinated dimethylbenzene isomersFluorine and methyl groups at various positionsDifferent regioselectivity in reactions; varying physical and chemical properties

Current Research and Future Directions

Research involving 2-Fluoro-1,4-dimethylbenzene continues to evolve, with several promising directions emerging in recent years.

Medicinal Chemistry

The demonstrated biological activities of derivatives of 2-Fluoro-1,4-dimethylbenzene have sparked interest in medicinal chemistry. Current research focuses on:

  • Developing structure-activity relationships to optimize anticancer properties

  • Exploring potential applications against other diseases

  • Improving synthetic routes to access more complex derivatives

  • Investigating the detailed mechanisms of biological action

Materials Science Applications

In materials science, research involving 2-Fluoro-1,4-dimethylbenzene is directed toward:

  • Development of novel polymers with enhanced properties

  • Creation of liquid crystalline materials

  • Exploration of applications in optoelectronic devices

  • Investigation of surface-active properties

Synthetic Methodology

From a synthetic perspective, ongoing research aims to:

  • Develop more efficient and selective methods for the synthesis of 2-Fluoro-1,4-dimethylbenzene

  • Explore novel transformation pathways using this compound as a building block

  • Discover catalytic processes that enable previously challenging derivatizations

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